1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with fluorine and thiophene groups
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Pyrazole Ring: Starting from appropriate precursors, the pyrazole ring is synthesized through cyclization reactions.
Introduction of Fluorine and Thiophene Groups: Fluorination and thiophene substitution are achieved using specific reagents and catalysts under controlled conditions.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial production methods may involve scaling up these reactions using continuous flow chemistry to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common for introducing additional functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: It is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are crucial for understanding its therapeutic potential .
Comparison with Similar Compounds
1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine can be compared with similar compounds such as:
1-(5-fluorothiophen-2-yl)ethan-1-amine hydrochloride: This compound shares the thiophene and fluorine groups but differs in its overall structure and applications.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Known for its use in photocatalytic hydrogen evolution, this compound highlights the versatility of thiophene derivatives in different fields.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C11H13F2N3S |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H13F2N3S/c1-8-10(7-15-16(8)5-4-12)14-6-9-2-3-11(13)17-9/h2-3,7,14H,4-6H2,1H3 |
InChI Key |
HKWQNFMGCXBOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CC=C(S2)F |
Origin of Product |
United States |
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